molecular formula C10H9F3N4S B5671716 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No. B5671716
M. Wt: 274.27 g/mol
InChI Key: YGTGVXHLRHFUAH-UHFFFAOYSA-N
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Description

3-(Benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their versatile chemical properties and potential applications in various fields, including pharmaceuticals and material science. The compound's structure features a triazole ring substituted with benzylthio and trifluoromethyl groups, which significantly influence its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amines and related compounds typically involves cyclization reactions between appropriate precursors under basic conditions, followed by S-benzylation. These methods yield the target compounds in good yields, demonstrating the feasibility of synthesizing such molecules for further studies (Hamdy et al., 2013).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives often features specific conformations influenced by substituents. For example, certain derivatives form two-dimensional networks via intermolecular hydrogen bonds, highlighting the impact of molecular geometry on the compound's crystalline structure and intermolecular interactions (Li et al., 2012).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and complex formation with metals. These reactions are crucial for modifying the compound's chemical properties and exploring its potential applications (Bai et al., 2009).

Scientific Research Applications

Synthesis and Molecular Studies

  • A four-component synthesis method has been developed for a series of compounds including (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines. This method is effective for synthesizing a variety of triazol-4-amines and has shown promising results in DNA binding and molecular docking studies (Jilloju et al., 2021).

Anticancer Agent Synthesis

  • Substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines have been synthesized and evaluated as potential pro-apoptotic Bcl-2-inhibitory anticancer agents. Some compounds in this series, such as the nitrobenzyl analogue, showed sub-micromolar IC50 values in Bcl-2 expressing human cancer cell lines (Hamdy et al., 2013).

Antimicrobial Activity

  • Novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole Moieties have been synthesized, exhibiting promising antimicrobial activities against Gram-positive and Gram-negative bacterial strains when compared to standard drugs like Chloramphenicol (Idrees et al., 2019).

Corrosion Inhibition

  • Triazole Schiff bases, including 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine derivatives, have been evaluated as corrosion inhibitors on mild steel in acidic media. Their adsorption follows the Langmuir isotherm, and they exhibit mixed-type inhibition properties (Chaitra et al., 2015).

Physicochemical and Crystallographic Analysis

  • The structure of certain triazole compounds, including 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, has been studied, revealing complex crystallographic arrangements and hydrogen bonding networks (Li et al., 2012).

Future Directions

The future directions in the field of trifluoromethylation reactions are towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

3-benzylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTGVXHLRHFUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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